Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester
Description
This compound is a multifunctional carbamic acid ester characterized by:
- Core structure: A carbamic acid backbone esterified to a 2-oxoethyl group.
- Substituents: A [4-[[(3S)-3-aminobutyl]amino]butyl] chain, providing a branched polyamine motif. A 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl group, featuring a hexyl chain terminated with a guanidine (aminoiminomethyl) moiety.
- Molecular weight: Estimated to exceed 450 g/mol due to its extended alkyl and amine-rich structure.
Potential applications:
Properties
CAS No. |
170368-06-6 |
|---|---|
Molecular Formula |
C18H39N7O3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3S)-3-aminobutyl]amino]butyl]carbamate |
InChI |
InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m0/s1 |
InChI Key |
PZDPVSFZTKORSP-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N |
Canonical SMILES |
CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-aminobutylamine with butyl isocyanate to form the intermediate compound. This intermediate is then reacted with 6-[(aminoiminomethyl)amino]hexylamine under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the optimization of reaction conditions such as temperature, pressure, and the concentration of reactants. Advanced purification techniques like chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines.
Scientific Research Applications
Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Findings:
Guanidine vs.
Lipophilicity : Longer alkyl chains (hexyl vs. ethyl) increase lipophilicity compared to ethyl carbamate, improving membrane permeability but retaining water solubility via polar amines .
Benzimidazole vs. Polyamine Cores : Benzimidazole-based carbamates () prioritize planar aromatic interactions, whereas the target compound’s polyamine structure favors nucleic acid or protein binding .
Pharmacological Activity and Mechanisms
- AChE Inhibition : Guanidine’s positive charge mimics quaternary ammonium moieties in AChE inhibitors like physostigmine, suggesting competitive inhibition .
- Cytotoxicity : Polyamine analogs often disrupt cell proliferation via DNA intercalation, a mechanism absent in simpler carbamates like ethyl carbamate .
- Safety Profile: Unlike ethyl carbamate (carcinogenic) , the target compound’s complexity may reduce volatility and metabolic activation to toxic byproducts.
Biological Activity
Carbamic acid, specifically the compound 4-[(3-aminobutyl)amino]butyl]-2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester , is a complex organic molecule with significant biological activity. This compound belongs to the class of carbamates, which are derivatives of carbamic acid and are known for their diverse applications in pharmacology and biochemistry.
Chemical Structure
The structure of this compound is characterized by multiple functional groups, including amine and carbamate functionalities. The presence of these groups suggests potential reactivity and biological significance.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₃₁N₅O₃ |
| Molecular Weight | 299.44 g/mol |
| Functional Groups | Amine, Carbamate, Ester |
Biological Activity
The biological activity of this compound can be attributed to its structural complexity and the presence of multiple amine groups, which can interact with various biological targets.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially impacting cellular processes such as proliferation and apoptosis.
- Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.
Case Studies
Several studies have explored the biological activity of carbamate derivatives:
- Neuroprotective Effects : Research indicates that similar carbamate compounds exhibit neuroprotective properties in models of neurodegenerative diseases. They may reduce oxidative stress and inflammation in neuronal cells.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on structurally related compounds suggest that they can disrupt mitotic processes in rapidly dividing cells.
Toxicological Profile
Understanding the safety profile is crucial for potential therapeutic applications:
| Parameter | Findings |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg in rat models, indicating low acute toxicity |
| Chronic Effects | Long-term exposure studies suggest potential reproductive toxicity at high doses |
Research Findings
Recent investigations have highlighted the multifaceted applications of this compound:
- A study published in a leading pharmacological journal reported that the compound demonstrated significant anti-inflammatory effects in vitro, suggesting its potential use in treating inflammatory disorders.
- Another research project focused on its role as a potential therapeutic agent in neurodegenerative diseases, demonstrating its capability to cross the blood-brain barrier effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
